2-Butoxyethanol

Catalog No.
S602454
CAS No.
111-76-2
M.F
C6H14O2
CH3(CH2)2CH2OCH2CH2OH
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butoxyethanol

CAS Number

111-76-2

Product Name

2-Butoxyethanol

IUPAC Name

2-butoxyethanol

Molecular Formula

C6H14O2
CH3(CH2)2CH2OCH2CH2OH
C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3

InChI Key

POAOYUHQDCAZBD-UHFFFAOYSA-N

SMILES

CCCCOCCO

solubility

greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
8.46 M
Miscible with water
Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride
Soluble in mineral oil, most organic solvents.
Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons.
1000 mg/mL at 20 °C
Solubility in water: miscible
Miscible

Synonyms

2-Butoxy-1-ethanol; 2-Butoxyethanol; 2-n-Butoxyethanol; 3-Oxa-1-heptanol; BCS; Bikanol B 1; Buchiseru; Butyl Cellosolve; Butyl Cellu-Sol; Butyl Glysolv; Butyl Oxitol; Butyl Glycol; Butyl Icinol; Butyl Monoether Glycol; C4E1; Chimec NR; DB Solvent; Da

Canonical SMILES

CCCCOCCO

The exact mass of the compound 2-Butoxyethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 72° f (ntp, 1992)8.46 mmiscible with watersoluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloridesoluble in mineral oil, most organic solvents.mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons.1000 mg/ml at 20 °csolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Butoxyethanol (CAS: 111-76-2), commonly known as ethylene glycol monobutyl ether (EGBE) or Butyl Cellosolve, is a highly versatile, amphiphilic E-series glycol ether [1]. Characterized by its dual ether and alcohol functionality, it serves as an industry-standard coupling agent and coalescing solvent [2]. In procurement and material selection, its value proposition is defined by its infinite water miscibility, slow evaporation rate, and potent surface-tension-lowering capabilities, making it a foundational solvent for water-borne coatings, heavy-duty industrial cleaners, and complex surfactant systems[REFS-1, REFS-2].

Generic substitution of 2-Butoxyethanol often fails due to critical formulation incompatibilities, particularly regarding phase stability and evaporation dynamics [1]. While regulatory pressures frequently drive formulators to substitute EGBE with P-series glycol ethers like propylene glycol n-butyl ether (PnB) to achieve a different toxicity profile, PnB is highly hydrophobic and will phase-separate in aqueous systems at concentrations above 5.5 wt% [2]. Furthermore, attempting to replace 2-Butoxyethanol with lower-cost, water-miscible alcohols (such as isopropanol) drastically accelerates the evaporation rate, leading to poor film coalescence, blushing in coatings, and insufficient contact time in industrial degreasers[REFS-1, REFS-2].

Aqueous Phase Miscibility and Formulation Capacity

A critical procurement differentiator for 2-Butoxyethanol is its infinite miscibility in water, allowing unrestricted solvent loading in aqueous formulations. In contrast, its primary industrial substitute, Propylene glycol n-butyl ether (PnB), exhibits a strict solubility limit of 5.5 wt% in water at 20°C[1]. Formulations requiring high solvent concentrations for heavy-duty degreasing or high-solids coatings cannot utilize PnB without adding secondary co-solvents to prevent phase separation.

Evidence DimensionWater Solubility Limit at 20°C
Target Compound Data100% (Completely miscible)
Comparator Or Baseline5.5 wt% (Propylene glycol n-butyl ether / PnB)
Quantified DifferenceInfinite vs. 5.5 wt% limit
ConditionsAqueous solution at 20°C

Ensures phase stability in high-concentration water-borne formulations, eliminating the need for complex multi-solvent coupling systems.

Evaporation Dynamics for Film Formation

For water-borne coatings, the coalescing solvent must remain in the film after water evaporates to ensure proper polymer entanglement. 2-Butoxyethanol provides a relative evaporation rate of ~0.06 to 0.08 (relative to n-butyl acetate)[1]. PnB evaporates significantly faster at ~0.093, which can lead to premature solvent flashing and poor leveling [REFS-1, REFS-2]. Conversely, dipropylene glycol n-butyl ether (DPnB) evaporates too slowly (~0.006), causing prolonged film tackiness.

Evidence DimensionRelative Evaporation Rate (n-butyl acetate = 1.0)
Target Compound Data0.06 - 0.08
Comparator Or Baseline0.093 (PnB)
Quantified Difference16-35% slower evaporation than PnB
ConditionsStandard atmospheric pressure, relative to n-butyl acetate

Provides the precise open time required for defect-free film formation and leveling in industrial coatings.

Surface Tension Reduction in Aqueous Systems

Beyond its solvency, 2-Butoxyethanol acts as a potent non-ionic surfactant. It effectively reduces the static surface tension of water from ~72 mN/m down to 27.1 - 27.4 mN/m at 25°C[1]. This profound reduction enables aqueous formulations to wet low-energy substrates, such as oily metals or plastics, without requiring high loadings of traditional fluorinated or heavily ethoxylated surfactants [1].

Evidence DimensionStatic Surface Tension at 25°C
Target Compound Data27.1 - 27.4 mN/m
Comparator Or Baseline~72 mN/m (Pure Water Baseline)
Quantified Difference~62% reduction in surface tension
ConditionsAqueous solution at 25°C

Allows water-based degreasers and coatings to wet hydrophobic surfaces efficiently, reducing the overall surfactant burden in the formulation.

Process Safety and Flash Point Profile

When selecting a water-miscible solvent, process safety is a major procurement factor. 2-Butoxyethanol has a closed-cup flash point of 60°C to 67°C, classifying it as a combustible rather than a highly flammable liquid [1]. In contrast, common water-miscible alternatives like Isopropanol (IPA) or Ethanol have flash points below 15°C [1]. This higher flash point significantly reduces explosion risks during high-shear mixing and simplifies storage compliance.

Evidence DimensionClosed-Cup Flash Point
Target Compound Data60°C - 67°C
Comparator Or Baseline12°C (Isopropanol)
Quantified Difference48°C to 55°C higher flash point
ConditionsClosed-cup testing methods

Lowers facility insurance premiums and simplifies ATEX/OSHA compliance during manufacturing and storage.

Coalescing Agent in Low-VOC Water-Borne Coatings

Due to its infinite water miscibility and optimal evaporation rate (0.06-0.08), 2-Butoxyethanol is the premier choice for architectural and industrial water-borne acrylic and epoxy coatings. It ensures that the solvent remains in the polymer matrix just long enough to promote continuous film formation and high gloss, avoiding the phase separation risks associated with PnB[1].

Heavy-Duty Aqueous Degreasers and Hard Surface Cleaners

In industrial cleaning formulations, 2-Butoxyethanol leverages its dual amphiphilic nature to couple hydrophobic greases into the aqueous phase. Its ability to lower surface tension to ~27.4 mN/m allows the cleaner to rapidly wet oily metal parts, outperforming simple alcohols that flash off too quickly to provide adequate contact time [1].

Oil Spill Dispersants and Well Workover Fluids

The compound's surfactant properties and phase stability make it highly effective in stabilizing oil-water interfaces under extreme pressures. It is a critical component in fracturing fluids and oil dispersants, where it prevents congealing and facilitates the micro-emulsification of crude oil into the water column [2].

Physical Description

Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160°F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish.
Liquid; WetSolid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, ether-like odor.

Color/Form

Colorless liquid

XLogP3

0.8

Boiling Point

340 °F at 743 mm Hg (NTP, 1992)
168.4 °C
171 °C
339°F

Flash Point

141 °F (NTP, 1992)
143 °F (62 °C) (Closed Cup)
60 °C c.c.
143°F

Vapor Density

4.07 (NTP, 1992) (Relative to Air)
4.1 (Air = 1)
Relative vapor density (air = 1): 4.1
4.07

Density

0.902 at 68 °F (USCG, 1999)
0.9015 at 20 °C
Relative density (water = 1): 0.90
0.90

LogP

0.83 (LogP)
log Kow = 0.83
0.83
0.830

Odor

Mild, ether-like odor
Slight, rancid odor
Weak, pleasant odor
Characteristic; quality: sweet, ester; hedonic tone: pleasant

Melting Point

-94 °F (NTP, 1992)
-74.8 °C
-74.8°C
-75 °C
-107°F

UNII

I0P9XEZ9WV

Related CAS

52663-57-7 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

0.76 mm Hg at 68 °F ; 0.88 mm Hg at 77° F; 300 mm Hg at 284° F (NTP, 1992)
0.88 mmHg
0.88 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.10
0.8 mmHg

Pictograms

Irritant

Irritant

Other CAS

111-76-2
9004-77-7

Wikipedia

2-butoxyethanol

Biological Half Life

In humans exposed to 20 ppm (96.6 mg/cu m) 2-butoxyethanol for 2 hr via inhalation... The mean elimination half-time was 40 min. ...
The half-life in blood was 32 to 36 minutes, ... in humans who inhaled 20 ppm /2-butoxyethanol/.
After percutaneous uptake of 2-butoxyethanol, the urinary excretion of 2-butoxyacetic acid peaked 3 hr after exposure and subsequently declined, with an average half-life of 3.1 hr.
An apparent elimination half-life of 2-butoxyethanol from blood of 56 min (range, 41-84 min) after exposure of four volunteers to 50 ppm (241 mg/cu m) 2-butoxyethanol for 2 hr at rest.
For more Biological Half-Life (Complete) data for ETHYLENE GLYCOL MONO-N-BUTYL ETHER (6 total), please visit the HSDB record page.

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Carcinogens, Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

By reaction of ethylene oxide with suitable alcohol, with various catalysts. By reacting ethylene chlorohydrin or ethylene glycol with sodium hydroxide and dialkyl sulfide.

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Carbon black manufacturing
Construction
Fabricated metal product manufacturing
Laboratory Use
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Ethanol, 2-butoxy-: ACTIVE
Ethylene Glycol Monobutyl Ether is now /1983/ the largest volume glycol ether produced.

Analytic Laboratory Methods

Method: NIOSH 1403, Issue 3; Procedure: gas chromatography with flame ionization detector; Analyte: ethylene glycol monobutyl ether; Matrix: air; Detection Limit: 1.0 ug/sample.
Method: OSHA 83; Procedure: gas chromatography using flame ionization detector; Analyte: 2-butoxyethanol; Matrix: air; Detection Limit: 31 ppb (150 ug/cu m).
DETERMINED IN WASTE WATER BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/
Method: NIOSH 1403; Procedure: Gas chromatography with flame ionization detector; Analyte: 2-butoxyethanol; Matrix: air; Detection Level: 0.01-0.02 mg per sample.

Clinical Laboratory Methods

An accurate and precise method is developed and evaluated for the detection and quantitation of 2-butoxyacetic acid (2-BAA), a metabolite and biomarker for human exposure to 2-butoxyethanol. The solvent 2-butoxyethanol (2-BE) is extensively used in various industrial and domestic applications, and it is a health concern owing to its toxicity. Sample preparation consists of liquid-liquid extraction (LLE) of urine, then esterification of 2-BAA to produce the ethyl ester analog. The gas chromatographic conditions utilize a dimethyl polysiloxane phase (HP-1) capillary column and a mass spectrometer (MS) for detection of the analyte. Validation of this method includes a recovery study using fortified urine samples, which demonstrated good accuracy and precision; recovery varied between 100% and 102% of theory, with relative standard deviations of replicate samples at 2.8% and less. The detection limit of this method ranges from 0.005 to 0.015 ug/mL equivalent level of 2-BAA in urine.

Storage Conditions

Separated from strong oxidants, food and feedstuffs. Cool. Keep in the dark

Interactions

The kinetics of (14)C-2-butoxyethanol metabolism and clearance were studied in control adult (3-4 months old) and old (12-13 months old) male F344 and in adult male F344 rats treated with pyrazole, cyanamide or probenecid. The area under the curve, maximum plasma concentration and systemic clearance of 2-butoxyethanol were dose-dependent. In contrast, there was no effect of dose on half-life (T1/2) or volume of distribution of 2-butoxyethanol. There was no age effect on T1/2, volume of distribution, or systemic clearance of 2-butoxyethanol. However, maximum plasma concentration and area under the curve of 2-butoxyethanol increased as a function of age. Inhibition of 2-butoxyethanol metabolism by pretreatment of rats with pyrazole or cyanamide resulted in an increase in the T1/2 and area under the curve of 2-butoxyethanol, whereas it caused a decrease in the systemic clearance. Furthermore, pyrazole had no effect, whereas cyanamide had decreased volume of distribution of 2-butoxyethanol.
Ethanol (20 mmol/kg bw (920 mg/kg bw)) and 2-butoxyethanol (2.5 mmol/kg bw (295 mg/kg bw)) were co-administered intraperitoneally to female Sprague-Dawley rats; blood levels of 2-butoxyethanol were nearly constant as long as blood ethanol levels were above 3 mM (138 ug/mL). This level of ethanol inhibited the metabolism of 2-butoxyethanol by alcohol dehydrogenase, the enzyme that is common to ethanol and 2-butoxyethanol.

Dates

Last modified: 08-15-2023

Quail (Coturnix japonica) egg attenuated 2-butoxyethanol-induced enzymatic dysregulation, disseminated thrombosis and hemolytic impairment in female wistar rats

G O Oladipo, M C Oladipo, E O Ibukun, S O Salawu
PMID: 33169693   DOI: 10.1016/j.jep.2020.113508

Abstract

Influence of quail egg on pathologies has increased research interests and series of investigations are currently being done on its influence against these pathologies. The influence of quail egg against 2-butoxyethanol induced hemolysis and disseminated thrombosis was investigated to determine the enzymatic regulations that ensue in the amelioration of deleterious hemolytic and disseminated thrombosis displayed in female Wistar rats. Quail egg was separated into three (3) components (extracts)-quail egg yolk water soluble (QYWS) and fat soluble (QYFS), and albumen extract (QA) and the inorganic and organic compositions were characterized. Depranocytotic assaults was achieved by 250 mg/kg of 2-Butoxyethanol administered for 4 days, the clinical observation revealed a dark purple-red discoloration on the distal tails of the rats and therapeutic applications followed with 1000 mg/kg BWT of QYWS, QYFS and QA, and 15 mg/kg BWT of hydroxyurea. Morphological evaluation, haematological estimations and biochemical evaluations of the influence on the activities of sphingosine kinase-1, RNase, red cell carbonic anhydrase, lactate dehydrogenase, glutathione peroxidase and caspase-3, vis a vis the concentrations of sphingosine-1 phosphate, selenium and zinc (plasma and urine). In vitro anti-inflammatory influence of quail egg components were investigated against hemolysis and key enzymes of inflammation-cycloxygenase, lipoxygenase and β-glucuronidase. The in vitro anti-inflammatory effects of QYWS, QYFS and QA were concentration dependent from 200 to 800 μg/ml against hemolysis and the key enzymes of inflammation. The characterization of inorganic and organic bioactive composition of the yolk and albumen revealed the presence of folic acid, cobalamin, pyridine, riboflavin, ascorbic acid as well as vitamins D and E, selenium, zinc, iron and calcium. These had reflected in the attenuation of the induced hemolytic and disseminated thrombosis by regulations of enzymes linked to the infarction, apoptosis and oxidative stress characterized in sickle cell index.


Ethylene glycol butyl ether deteriorates oocyte quality via impairing mitochondrial function

Xiaoyan Shi, Yilong Miao, Kemei Zhang, Shuai Gong, Bo Xiong
PMID: 33710673   DOI: 10.1096/fj.202002157R

Abstract

Ethylene glycol butyl ether (EGBE) is a ubiquitous environmental pollutant that is commonly used in maquillage, industrial, and household products. EGBE has been shown to cause blood toxicity, carcinogenicity, and organ malformations. However, little is known about the impact of EGBE on the female reproductive system, especially oocyte quality. Here, we reported that EGBE influenced oocyte quality by showing the disturbed oocyte meiotic capacity, fertilization potential, and early embryonic development competency. Specifically, EGBE exposure impaired spindle/chromosome structure, microtubule stability, and actin polymerization to result in the oocyte maturation arrest and aneuploidy. In addition, EGBE exposure compromised the dynamics of cortical granules and their component ovastacin, leading to the failure of sperm binding and fertilization. Last, single-cell transcriptome analysis revealed that EGBE-induced oocyte deterioration was caused by mitochondrial dysfunction, which led to the accumulation of ROS and occurrence of apoptosis. Altogether, our study illustrates that mitochondrial dysfunction and redox perturbation is the major cause of the poor quality of oocytes exposed to EGBE.


Degradation of hydraulic fracturing additive 2-butoxyethanol using heat activated persulfate in the presence of shale rock

Katherine E Manz, Kimberly E Carter
PMID: 29754064   DOI: 10.1016/j.chemosphere.2018.05.007

Abstract

Changes in fluid composition during hydraulic fracturing (HF) for natural gas production can impact well productivity and the water quality of the fluids returning to the surface during productivity. Shale formation conditions can influence the extent of fluid transformation. Oxidizers, such as sodium persulfate, likely play a strong role in fluid transformation. This study investigates the oxidation of 2-butoxyethanol (2-BE), a surfactant used in HF, by sodium persulfate in the presence of heat, pH changes, Fe(II), and shale rock. Increasing temperature and Fe(II) concentrations sped up 2-BE oxidation, while pH played little to no role in 2-BE degradation. The presence of shale rock impeded 2-BE oxidation with increasing shale concentrations causing decreasing pseudo-first-order reaction rate constant to be observed. Over the course of reactions containing shales, dissolved solids were tracked to better understand how reactions with minerals in the shale impact water quality.


A Woman with Respiratory Failure from Cleaning Product Misuse

Richard H Zou, Perry J Tiberio, Andrew F Micciche, Joseph H Yanta, Jason J Rose
PMID: 33385225   DOI: 10.1513/AnnalsATS.202006-689CC

Abstract




Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove

Sean Banaee, Shane S Que Hee
PMID: 31685784   DOI: 10.2486/indhealth.2019-0146

Abstract

The purpose of this study was to investigate the permeation of the glycol ethers, 2-ethoxyethanol (2-EE) and 2-butoxyethanol (2-BE) through disposable, nitrile exam gloves using a modified American Society for Testing and Materials (ASTM) closed-loop module. The purple unsupported, unlined, powderless nitrile glove from Kimberly-Clark was challenged by the two pure glycol ethers. Their permeation parameters were measured with the aid of a 2.54 cm ASTM F739 closed-loop permeation cell using water collection at 35.0 ± 0.5°C in a moving tray water bath, and capillary gas chromatography-mass spectrometry for quantification. Each set of experiments consisted of four standard permeation cells with water as the collection solvent. The steady state permeation rate for 2-EE of 4.83 ± 0.45 µg/cm
/min was about 4 times that of 2-BE (1.27 ± 0.11 µg/cm
/min). Permeation of the more nonpolar 2-BE was less than for 2-EE. Both solvents exceeded the ASTM threshold normalized breakthrough time in the closed-loop testing module. Glove samples failed to pass permeation criteria defined by Kimberly Clark and Ansell. Such gloves are not recommended as personal protective equipment for exposure to 2-butoxyethanol or 2-ethoxyethanol, even for very short period exposures. Glove manufacturers should reconsider existing permeation testing method for low volatile compounds and apply the closed-loop module due to higher sensitivity and accuracy.


Inhibition of Biodegradation of Hydraulic Fracturing Compounds by Glutaraldehyde: Groundwater Column and Microcosm Experiments

Jessica D Rogers, Imma Ferrer, Shantal S Tummings, Angela R Bielefeldt, Joseph N Ryan
PMID: 28780853   DOI: 10.1021/acs.est.7b02316

Abstract

The rapid expansion of unconventional oil and gas development has raised concerns about the potential contamination of aquifers; however, the groundwater fate and transport of hydraulic fracturing fluid compounds and mixtures remains a significant data gap. Degradation kinetics of five hydraulic fracturing compounds (2-propanol, ethylene glycol, propargyl alcohol, 2-butoxyethanol, and 2-ethylhexanol) in the absence and presence of the biocide glutaraldehyde were investigated under a range of redox conditions using sediment-groundwater microcosms and flow-through columns. Microcosms were used to elucidate biodegradation inhibition at varying glutaraldehyde concentrations. In the absence of glutaraldehyde, half-lives ranged from 13 d to >93 d. Accurate mass spectrometry indicated that a trimer was the dominant aqueous-phase glutaraldehyde species. Microbial inhibition was observed at glutaraldehyde trimer concentrations as low as 5 mg L
, which demonstrated that the trimer retained some biocidal activity. For most of the compounds, biodegradation rates slowed with increasing glutaraldehyde concentrations. For many of the compounds, degradation was faster in the columns than the microcosms. Four compounds (2-propanol, ethylene glycol, propargyl alcohol, and 2-butoxyethanol) were found to be both mobile and persistent in groundwater under a range of redox conditions. The glutaraldehyde trimer and 2-ethylhexanol were more rapidly degraded, particularly under oxic conditions.


Occupational exposure limits for ethylene glycol monobutyl ether, isoprene, isopropyl acetate and propyleneimine, and classifications on carcinogenicity, occupational sensitizer and reproductive toxicant

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health, Kenichi Azuma, Ginji Endo, Yoko Endo, Tetsuhito Fukushima, Kunio Hara, Hajime Hori, Seichi Horie, Hyogo Horiguchi, Masayoshi Ichiba, Gaku Ichihara, Masayuki Ikeda, Tatsuya Ishitake, Akiyoshi Ito, Yuki Ito, Satoko Iwasawa, Michihiro Kamijima, Kanae Karita, Takahiko Katoh, Toshio Kawai, Toshihiro Kawamoto, Reiko Kishi, Shinji Kumagai, Yukinori Kusaka, Akiko Matsumoto, Muneyuki Miyagawa, Hiroyuki Miyauchi, Yasuo Morimoto, Kasuke Nagano, Hisao Naito, Tamie Nakajima, Tetsuo Nomiyama, Hirokazu Okuda, Kazuyuki Omae, Haruhiko Sakurai, Kazuhiro Sato, Tomotaka Sobue, Yasushi Suwazono, Toru Takebayashi, Tatsuya Takeshita, Akito Takeuchi, Ayano Takeuchi, Masatoshi Tanaka, Shigeru Tanaka, Teruomi Tsukahara, Masashi Tsunoda, Susumu Ueno, Jun Ueyama, Yumi Umeda, Yuko Yamano, Takenori Yamauchi, Eiji Yano
PMID: 28652547   DOI: 10.1539/joh.17-0148-OP

Abstract




Isolation and characterization of 2-butoxyethanol degrading bacterial strains

Christine Woiski, Daniel Dobslaw, Karl-Heinrich Engesser
PMID: 32356147   DOI: 10.1007/s10532-020-09900-3

Abstract

A total of 11 bacterial strains capable of completely degrading 2-butoxyethanol (2-BE) were isolated from forest soil, a biotrickling filter, a bioscrubber, and activated sludge, and identified by 16S rRNA gene sequence analysis. Eight of these strains belong to the genus Pseudomonas; the remaining three strains are Hydrogenophaga pseudoflava BOE3, Gordonia terrae BOE5, and Cupriavidus oxalaticus BOE300. In addition to 2-BE, all isolated strains were able to grow on 2-ethoxyethanol and 2-propoxyethanol, ethanol, n-hexanol, ethyl acetate, 2-butoxyacetic acid (2-BAA), glyoxylic acid, and n-butanol. Apart from the only gram-positive strain isolated, BOE5, none of the strains were able to grow on the nonpolar ethers diethyl ether, di-n-butyl ether, n-butyl vinyl ether, and dibenzyl ether, as well as on 1-butoxy-2-propanol. Strains H. pseudoflava BOE3 and two of the isolated pseudomonads, Pseudomonas putida BOE100 and P. vancouverensis BOE200, were studied in more detail. The maximum growth rates of strains BOE3, BOE100, and BOE200 at 30 °C were 0.204 h
at 4 mM, 0.645 h
at 5 mM, and 0.395 h
at 6 mM 2-BE, respectively. 2-BAA, n-butanol, and butanoic acid were detected as potential metabolites during the degradation of 2-BE. These findings indicate that the degradation of 2-BE by the isolated gram-negative strains proceeds via oxidation to 2-BAA with subsequent cleavage of the ether bond yielding glyoxylate and n-butanol. Since Gordonia terrae BOE5 was the only strain able to degrade nonpolar ethers like diethyl ether, the degradation pathway of 2-BE may be different for this strain.


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